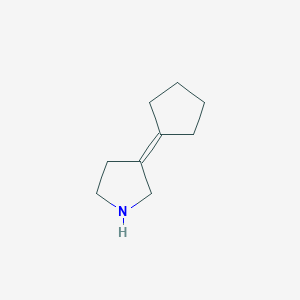
3-Cyclopentylidenepyrrolidine
説明
Synthesis Analysis
Pyrrolidine derivatives, which 3-Cyclopentylidenepyrrolidine is a part of, can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3-Cyclopentylidenepyrrolidine are not provided in the search results. Generally, physical properties of a substance can include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用
Medicine: Targeted Drug Delivery
3-Cyclopentylidenepyrrolidine: has potential applications in the development of targeted drug delivery systems. Its structure can be utilized to create compounds that selectively bind to specific biological targets, enhancing the efficacy and reducing the side effects of therapeutic agents .
Agriculture: Pesticide Formulation
In agriculture, 3-Cyclopentylidenepyrrolidine derivatives could be explored for creating more effective pesticides. The compound’s properties may improve the stability and solubility of pesticides, leading to formulations that are more environmentally friendly and have a targeted action against pests .
Material Science: Polymer Synthesis
The chemical structure of 3-Cyclopentylidenepyrrolidine makes it a candidate for synthesizing novel polymers with unique properties, such as increased durability or flexibility. These polymers could have applications in various industries, including automotive and aerospace engineering .
Environmental Science: Pollution Remediation
3-Cyclopentylidenepyrrolidine: could be used in environmental science to develop new methods for pollution remediation. Its reactive nature might help in breaking down toxic substances in soil or water, aiding in the bioremediation process .
Biochemistry: Enzyme Inhibition
In biochemistry, 3-Cyclopentylidenepyrrolidine and its analogs can be studied for their enzyme inhibition properties. This could lead to the discovery of new inhibitors that can regulate metabolic pathways or serve as lead compounds for developing new medications .
Pharmacology: Chronotherapy
The compound’s potential effects on biological rhythms could be harnessed in pharmacology for chronotherapy. By understanding how 3-Cyclopentylidenepyrrolidine interacts with circadian rhythms, it could be used to optimize the timing of drug administration for various treatments .
Chemical Engineering: Process Optimization
3-Cyclopentylidenepyrrolidine: may play a role in chemical engineering by acting as a catalyst or a reactant in chemical processes. Its inclusion could optimize industrial processes, leading to more efficient and cost-effective production methods .
Computational Fluid Dynamics
In computational fluid dynamics, 3-Cyclopentylidenepyrrolidine could be used in simulations to understand fluid flow in the presence of reactive chemicals. This can help in designing better reactors and processing units within the chemical industry .
作用機序
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets. They exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The exact mode of action can vary depending on the specific pyrrolidine alkaloid and its target. For example, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in certain cancer cells .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For instance, they have been implicated in the regulation of oxidative stress pathways, inflammatory response pathways, and various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can be complex and depend on a variety of factors, including the specific compound, the route of administration, and individual patient factors .
Result of Action
The result of the action of pyrrolidine alkaloids can vary widely depending on the specific compound and its target. For example, some pyrrolidine alkaloids have been shown to have anticancer effects, while others have anti-inflammatory or antimicrobial effects .
Action Environment
The action of pyrrolidine alkaloids can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the stability and efficacy of these compounds .
特性
IUPAC Name |
3-cyclopentylidenepyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-4-8(3-1)9-5-6-10-7-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDWSAOHDJXBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCNC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylidenepyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



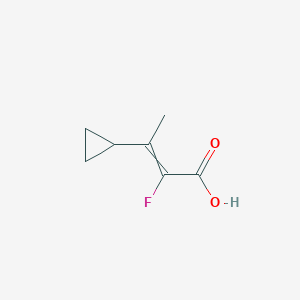

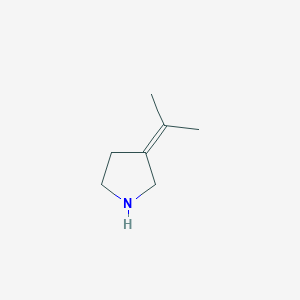
![N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1470529.png)
![3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B1470531.png)
![Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470532.png)
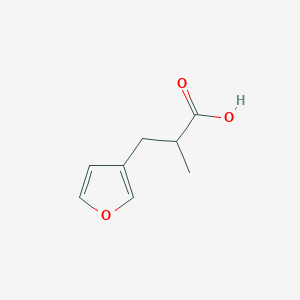

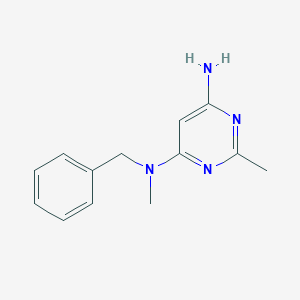


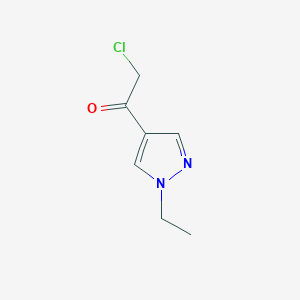
![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)
